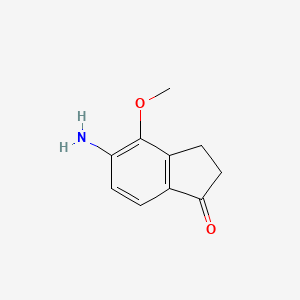

5-Amino-4-methoxy-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJRYTMBZRSRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 4 Methoxy 1 Indanone

Retrosynthetic Analysis of the 5-Amino-4-methoxy-1-indanone Scaffold

A retrosynthetic analysis of this compound reveals key precursor molecules. The primary disconnection involves the bond formation that creates the five-membered ring of the indanone system. This typically points to an intramolecular reaction, most commonly a Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative.

Therefore, a logical precursor is a 3-phenylpropionic acid bearing the amino and methoxy (B1213986) groups on the aromatic ring at positions that will direct the cyclization to the desired product. The amino group is often introduced in a protected form, such as a nitro group, which can be reduced in a later step. This leads to a precursor like 3-(2-methoxy-3-nitrophenyl)propanoic acid. Further disconnection of this precursor would involve the formation of the propanoic acid side chain, which can be achieved through various standard organic reactions.

Classical and Modern Approaches to Indanone Core Formation

The construction of the indanone core is a pivotal step in the synthesis of this compound. Several methods have been developed for this purpose, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed processes.

Friedel-Crafts Acylation Strategies and their Adaptations for Substituted Systems

The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. nih.govacs.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a Lewis or Brønsted acid. nih.govbeilstein-journals.org Common catalysts include polyphosphoric acid (PPA), aluminum chloride (AlCl₃), and superacids like triflic acid. nih.govbeilstein-journals.org

For substituted systems like the precursor to this compound, the regioselectivity of the cyclization is crucial. The directing effects of the substituents on the aromatic ring play a significant role. The methoxy group is an ortho, para-director, while the (protected) amino group's influence depends on its form. For instance, a nitro group is a meta-director. Careful consideration of these effects is necessary to ensure the formation of the desired indanone isomer. In some cases, the use of specific catalysts or reaction conditions can influence the regiochemical outcome. d-nb.inforug.nl For example, the P₂O₅ content in PPA has been shown to affect the regioselectivity of indanone synthesis. d-nb.inforug.nl

Modern variations of the Friedel-Crafts acylation include microwave-assisted and ultrasound-assisted reactions, which can offer advantages in terms of reaction times and yields. nih.gov The use of solid acid catalysts like Nafion®-H has also been explored as a more environmentally friendly alternative. beilstein-journals.org

Cyclization Reactions of Appropriately Functionalized Precursors

Beyond the direct cyclization of phenylpropionic acids, other functionalized precursors can be employed to form the indanone ring. One such method involves the cyclization of dicarboxylic acids or their derivatives. For instance, the use of Meldrum's acid derivatives as acylating agents provides an efficient route to 2-substituted 1-indanones. orgsyn.org

Another approach is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. beilstein-journals.org While not the most direct route to the target molecule, it represents a valid strategy for forming the indanone core with potential for further functionalization.

Transition Metal-Catalyzed Cyclization Reactions for Indanone Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indanones. researchgate.netrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance. chinesechemsoc.org

Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides or triflates is a notable example. organic-chemistry.org This reaction introduces the carbonyl group and forms the five-membered ring in a single step. Rhodium-catalyzed intramolecular additions and cycloadditions have also been successfully applied to the synthesis of various indanone derivatives. researchgate.netorganic-chemistry.org These modern methods provide alternative and often more versatile pathways to the indanone core, complementing the classical Friedel-Crafts approaches. chinesechemsoc.org

Strategic Introduction of Methoxy and Amino Functionalities

The successful synthesis of this compound hinges on the precise placement of the methoxy and amino groups on the indanone framework.

Regioselective Installation of the Methoxy Group

The methoxy group can be introduced at various stages of the synthesis. One common strategy is to start with a precursor that already contains the methoxy group in the desired position. For example, 3-methoxyphenylpropionic acid can be used as a starting material for the synthesis of 5-methoxy-1-indanone (B147253). bath.ac.uk The regioselectivity of the subsequent Friedel-Crafts cyclization is then a key consideration.

Alternatively, the methoxy group can be introduced onto a pre-formed indanone ring through electrophilic aromatic substitution, although this can sometimes lead to mixtures of isomers. A more controlled approach involves the synthesis of a hydroxy-indanone, followed by methylation to introduce the methoxy group. For instance, 5-hydroxy-1-indanone (B188539) can be synthesized and subsequently methylated.

A known synthetic route to this compound starts from 4-methoxy-1-indanone (B81218). biosynth.com This precursor can be nitrated to introduce a nitro group, which is a precursor to the amino group. The nitration of 4-methoxy-1-indanone would be expected to occur at the 5-position due to the directing effect of the methoxy group.

The final step in the synthesis is the reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. nih.gov This reaction is generally high-yielding and chemoselective, leaving the other functional groups intact. For example, the hydrogenation of 4-methoxy-5-nitro-1-indanone yields this compound. nih.gov

Stereoselective Introduction of the Amino Group

The creation of specific stereoisomers of amino-indanones is a critical aspect of their synthesis, often dictating their biological activity. Several methods have been developed to introduce the amino group in a stereoselective manner.

One prominent strategy involves the asymmetric reduction of an indanone precursor. For instance, the Corey-Bakshi-Shibata (CBS) reduction has been successfully employed for the enantioselective reduction of indanone derivatives, which can then be converted to the desired amino-indanone. nih.govrsc.org This method allows for the establishment of a chiral center that directs the subsequent introduction of the amino group.

Another approach is through chiral resolution , where a racemic mixture of an amino-indanone intermediate is separated into its constituent enantiomers. researchgate.nettcichemicals.com This can be achieved through various techniques, including the use of chiral auxiliaries that form diastereomeric pairs, which can then be separated. nih.govunivpancasila.ac.id For example, the resolution of chiral nitrones has been applied to create enantiomerically pure cyclic nitrones, which serve as precursors for stereoselective synthesis. researchgate.net

Furthermore, asymmetric amination reactions provide a direct route to chiral amino-indanones. The use of chiral catalysts, such as squaramide derivatives in hydrogen bonding catalysis, has shown promise in the enantioselective α-amination of 1,3-dicarbonyl compounds, a reaction type applicable to indanone systems. nih.gov The choice of catalyst and reaction conditions, including temperature and solvent, significantly influences the enantioselectivity of the product. nih.gov For example, lowering the reaction temperature has been shown to improve enantiomeric excess in certain catalytic systems. nih.gov

Sequential vs. Concurrent Functionalization Strategies

The introduction of the amino and methoxy groups onto the indanone scaffold can be achieved through either sequential or concurrent functionalization strategies, each with its own set of advantages and challenges.

Sequential functionalization involves a step-by-step introduction of the required functional groups. A common sequence begins with the nitration of a methoxy-indanone precursor, followed by the reduction of the nitro group to an amine. For example, 5-nitro-4-methoxy-1-indanone can be synthesized and then hydrogenated using a palladium on carbon catalyst to yield this compound. nih.gov This stepwise approach allows for precise control over the regiochemistry of each functional group addition. Synthetic routes often start with a commercially available or readily synthesized indanone, which is then subjected to a series of reactions to introduce the desired substituents. nih.govnih.gov For instance, a practical synthesis of enantioenriched indane derivatives with quaternary stereocenters has been developed via sequential enantioselective reduction and C-H functionalization. nih.gov

Concurrent functionalization , while less common for this specific compound, refers to strategies where multiple functional groups are introduced in a single or a few concerted steps. Cascade reactions, where a single trigger initiates a series of bond-forming events, exemplify this approach. nih.gov For instance, ruthenium-catalyzed cascade C-H functionalization processes have been developed to access 1-indanones through sequential C-C bond formation. nih.gov Such methods can significantly improve synthetic efficiency by reducing the number of separate reaction and purification steps. tandfonline.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production necessitates careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Catalyst Screening and Ligand Effects

The choice of catalyst is paramount in many synthetic steps for this compound and its analogs. Catalyst screening is a critical process to identify the most active and selective catalyst for a given transformation. For amination reactions, various catalysts have been explored. For instance, in reductive amination, cobalt-based catalysts have been shown to be effective. researchgate.netd-nb.info In other transformations, palladium catalysts are frequently used, particularly in cross-coupling and carbonylation reactions to form the indanone core. researchgate.netorganic-chemistry.orgresearchgate.net

The ligands attached to a metal catalyst can have a profound effect on its reactivity and selectivity. For asymmetric reactions, chiral ligands are essential for inducing enantioselectivity. organic-chemistry.org For example, the use of MonoPhos as a chiral ligand in rhodium-catalyzed asymmetric intramolecular 1,4-additions has been successful in producing chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic cycle and improve the yield and purity of the desired product.

Solvent Optimization and Temperature Control

Solvents play a crucial role in chemical reactions by dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. Optimizing the solvent system is a key aspect of process development. For the synthesis of indanone derivatives, a variety of solvents have been investigated, including dimethylformamide (DMF), dimethyl carbonate (DMC), and tetrahydrofuran (B95107) (THF). asianpubs.org A mixture of DMF and DMC has been found to be effective in certain acylation reactions, leading to higher yields in shorter reaction times. asianpubs.org

Temperature control is another critical parameter. Many reactions are temperature-sensitive, with variations affecting reaction rate, selectivity, and the formation of byproducts. For instance, some reactions are performed at elevated temperatures to overcome activation energy barriers, while others require low temperatures to enhance selectivity, particularly in asymmetric synthesis. nih.govnih.gov Precise temperature control is essential for reproducible results and is a key consideration for scalable manufacturing.

Process Intensification Techniques

Process intensification (PI) aims to develop more efficient, safer, and environmentally friendly chemical processes. pharmafeatures.compharmasalmanac.comblazingprojects.comsphinxsai.commanetco.be This can be achieved through various techniques, including the use of continuous flow reactors and microreactors. pharmasalmanac.comblazingprojects.com

Continuous flow chemistry offers several advantages over traditional batch processing, such as improved heat and mass transfer, better reaction control, and enhanced safety, especially for highly exothermic or hazardous reactions. pharmasalmanac.com This technology allows for the seamless scaling of reactions from the lab to production without extensive re-optimization. pharmafeatures.com

Microreactor technology , a subset of flow chemistry, utilizes reactors with micro-scale dimensions. blazingprojects.com This provides an extremely high surface-area-to-volume ratio, leading to rapid mixing and heat exchange, which can significantly improve reaction yields and selectivity. manetco.be

These process intensification techniques are increasingly being applied in pharmaceutical manufacturing to streamline the synthesis of active pharmaceutical ingredients (APIs), reduce waste, and lower production costs. pharmafeatures.compharmasalmanac.com

Total Synthesis and Semisynthesis Approaches for Analogs of this compound

The core structure of this compound is a valuable scaffold for the development of a wide range of biologically active analogs. Both total synthesis and semisynthesis are employed to create these derivatives.

Total synthesis involves the construction of the target molecule from simple, commercially available starting materials. This approach offers the flexibility to introduce a wide variety of substituents and to create novel analogs with diverse functionalities. For example, the synthesis of various substituted indanones has been achieved through multi-step sequences involving reactions like Friedel-Crafts acylation, cyclization, and functional group interconversions. nih.govbeilstein-journals.orgrsc.orgiyte.edu.tr The synthesis of dopamine (B1211576) and rotigotin analogs, such as 2-amino-4,5,6-trimethoxyindane, starting from 5,6,7-trimethoxyindan-1-one, showcases a total synthesis approach. researchgate.net

Semisynthesis , on the other hand, starts from a readily available, often naturally derived, intermediate that already contains the core scaffold of the target molecule. This approach can be more efficient for producing a series of related analogs by modifying the functional groups of the starting material. For instance, analogs of this compound could be prepared by modifying the amino or methoxy groups, or by further functionalizing the aromatic ring or the five-membered ring of the indanone core. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

The table below provides examples of catalysts and their applications in the synthesis of indanone derivatives.

| Catalyst | Reaction Type | Application | Reference |

| Palladium on Carbon | Hydrogenation | Reduction of nitro group to amine | nih.gov |

| Rhodium with Chiral Ligands (e.g., MonoPhos) | Asymmetric 1,4-addition | Synthesis of chiral 3-aryl-1-indanones | organic-chemistry.org |

| Ruthenium complexes | C-H Alkenylation/Cascade Reactions | Synthesis of 1-indanones | nih.gov |

| Cobalt-based catalysts | Reductive Amination | Synthesis of primary amines from ketones | researchgate.netd-nb.info |

| Squaramide Derivatives | Asymmetric α-amination | Enantioselective introduction of amino groups | nih.gov |

| Copper(II) triflate | Nazarov Cyclization/Electrophilic Fluorination | Synthesis of fluorine-containing 1-indanone (B140024) derivatives | nih.gov |

The following table summarizes different solvents and their roles in the synthesis of indanone precursors.

| Solvent(s) | Reaction | Purpose | Reference |

| Dimethylformamide (DMF) & Dimethyl carbonate (DMC) | Acylation | Solvent and reactant, optimized for better conversion | asianpubs.org |

| Tetrahydrofuran (THF) | Acylation | Alternative solvent for acylation | asianpubs.org |

| Toluene | Asymmetric α-amination | Found to be a superior solvent for specific catalytic reactions | nih.gov |

| Dichloromethane (DCM) | Friedel-Crafts Acylation | Common solvent for this type of electrophilic aromatic substitution | nih.gov |

Chemical Reactivity and Derivatization of 5 Amino 4 Methoxy 1 Indanone

Reactions Involving the Amino Group (–NH₂)

The presence of the primary amino group on the aromatic ring is a key feature that dictates the reactivity of 5-Amino-4-methoxy-1-indanone, making it a focal point for a variety of derivatization strategies.

Acylation and Sulfonamidation for Amide and Sulfonamide Derivatives

The nucleophilic nature of the amino group in this compound readily allows for acylation and sulfonamidation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of derivatives with potential biological activities.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of stable amide derivatives. For instance, the reaction of an aminoindanone with acetic anhydride (B1165640) can yield the corresponding acetamide. researchgate.net This transformation is crucial for introducing various acyl moieties to modulate the compound's physicochemical properties.

Sulfonamidation: Similarly, the amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides. This reaction is often employed to synthesize compounds with specific therapeutic targets.

A summary of these transformations is presented in the table below:

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Amide (–NHCOR) |

| Sulfonamidation | Tosyl chloride | Sulfonamide (–NHSO₂R) |

Alkylation and Arylation for Secondary and Tertiary Amines

The amino group of this compound can undergo alkylation and arylation to yield secondary and tertiary amines. These reactions expand the structural diversity of the indanone core.

Alkylation: Reductive amination is a common method for the alkylation of aminoindanes. google.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. For example, reductive alkylation of 6-methoxy-1-aminoindan with formaldehyde (B43269) and formic acid yields the N,N-dimethyl derivative. google.com A similar reactivity is expected for this compound.

Arylation: The introduction of an aryl group onto the amino nitrogen can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aminoindanone and an aryl halide. While direct examples with this compound are not prevalent in the provided literature, the α-arylation of lactams, which also possess an N-H bond, has been reported under palladium catalysis, suggesting the feasibility of N-arylation on the aminoindanone scaffold. nih.gov

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogenation, Hydroxylation, Cyano-Derivatives)

The primary aromatic amino group of this compound is a gateway to a wide range of functional group interconversions via diazotization. This reaction involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. These salts are versatile intermediates that can be transformed into a variety of substituents through Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.org

Sandmeyer Reactions: This class of reactions, catalyzed by copper(I) salts, allows for the replacement of the diazonium group with various nucleophiles. wikipedia.org

Halogenation: The use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce a chloro or bromo substituent onto the aromatic ring, respectively. wikipedia.org The traditional Sandmeyer reaction conditions have been successfully used for the chlorination of 7-amino-1-indanone in high yield. researchgate.net

Cyanation: Copper(I) cyanide (CuCN) can be employed to install a cyano group, providing a precursor for carboxylic acids, amides, and other nitrogen-containing functionalities. wikipedia.org

Hydroxylation: The diazonium salt can be converted to a hydroxyl group by reaction with water, often in the presence of a copper catalyst like copper(I) oxide. wikipedia.org This provides a route to phenolic derivatives. google.com

The general scheme for these transformations is outlined below:

| Reaction | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl | Diazonium Salt (–N₂⁺Cl⁻) |

| Sandmeyer (Chlorination) | CuCl | Chloro (–Cl) |

| Sandmeyer (Bromination) | CuBr | Bromo (–Br) |

| Sandmeyer (Cyanation) | CuCN | Cyano (–CN) |

| Hydroxylation | H₂O, Cu₂O | Hydroxyl (–OH) |

Formation of Schiff Bases and Imine Chemistry

The primary amino group of this compound can condense with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). researchgate.netwikipedia.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org Schiff bases are themselves important compounds with a range of applications and can also serve as intermediates for further synthetic modifications. researchgate.net

The general reaction is as follows: this compound + R¹R²C=O ⇌ 4-Methoxy-5-(R¹R²C=N)-1-indanone + H₂O

Reactions Involving the Methoxy (B1213986) Group (–OCH₃)

The methoxy group at the 4-position of the indanone ring can also be a site for chemical modification, primarily through demethylation.

Demethylation Strategies to Hydroxy-Indanone Derivatives

The cleavage of the methyl ether to yield the corresponding phenol (B47542) (a hydroxy-indanone derivative) is a synthetically useful transformation. This demethylation can be achieved using various reagents. For instance, N,N-dimethyl-6-hydroxy-1-aminoindan was prepared by the demethylation of its 6-methoxy analogue. google.com Similarly, 6,7-dichloro-2-methyl-2-phenyl-5-methoxy-1-indanone can be demethylated using pyridine (B92270) hydrochloride at elevated temperatures to yield the corresponding 5-hydroxy-1-indanone (B188539). The resulting 5-hydroxy-4-amino-1-indanone would be a valuable intermediate for further derivatization, such as in the synthesis of potential angiotensin-converting enzyme (ACE) inhibitors. nih.gov

| Reagent Example | Product Functional Group |

| Pyridine hydrochloride | Hydroxyl (–OH) |

Palladium-Catalyzed Cross-Coupling Reactions at the Methoxy Position

While direct palladium-catalyzed cross-coupling at the methoxy group of this compound is not a commonly reported transformation, analogous reactions on similar aromatic ethers suggest a viable synthetic pathway. Generally, for a methoxy group to participate in a cross-coupling reaction, it must first be converted into a better leaving group, such as a triflate. This transformation typically involves O-demethylation to the corresponding phenol, followed by triflation.

Although specific studies on this compound are not prevalent, the extensive use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, in organic synthesis highlights their potential applicability. acs.orgnih.govlibretexts.org These reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds. acs.orglibretexts.org For instance, the Buchwald-Hartwig amination is a widely used method for constructing aryl amines from aryl halides and primary or secondary amines in the presence of a palladium catalyst and a base. libretexts.org The development of specialized phosphine (B1218219) ligands has significantly broadened the scope and efficiency of these reactions. nih.gov

In a related context, palladium-catalyzed reactions have been employed in the synthesis of various indanone derivatives. nih.govorganic-chemistry.org For example, a palladium-catalyzed Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides has been developed for the synthesis of substituted indoles. nih.gov

Transformations at the Carbonyl Group (C=O) of the Indanone Core

The carbonyl group at the C-1 position of the indanone core is a primary site for a variety of chemical modifications, including reductions, condensations, and the formation of imine derivatives.

The carbonyl group of indanones can be reduced to a hydroxyl group (an indanol) or completely reduced to a methylene (B1212753) group (an indane). The choice of reducing agent dictates the final product. For the reduction to an alcohol, common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, in a related compound, 4,7-dimethoxy-1-indanone, catalytic reduction has been used to produce the corresponding indanol. cdnsciencepub.com

Complete reduction to the alkane is typically achieved under harsher conditions, such as the Wolff-Kishner or Clemmensen reductions.

The α-methylene group adjacent to the carbonyl in the indanone ring is sufficiently acidic to undergo condensation reactions with aldehydes and ketones in the presence of a base.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. organic-chemistry.orgsci-hub.se This reaction, often catalyzed by an amine, results in the formation of a new carbon-carbon double bond. sci-hub.se For example, 1-indanone (B140024) can undergo Knoevenagel condensation with various aromatic aldehydes to yield 2-benzylidene-1-indanones. nih.govbeilstein-journals.org While specific examples with this compound are not detailed in the provided results, the general reactivity of indanones suggests its viability. nih.govbeilstein-journals.org

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones and related α,β-unsaturated ketones. researchgate.net In the context of indanones, this reaction typically involves the condensation of the indanone with an aromatic aldehyde. researchgate.net For example, 5-methoxy-indan-1-one derivatives have been subjected to potassium hydroxide-catalyzed Claisen-Schmidt condensation with 4-acetamidobenzaldehyde. nih.gov Lantano and co-workers have also studied the Claisen-Schmidt condensation of 1-indanones with various aldehydes. rsc.org

Table 1: Examples of Condensation Reactions with Indanone Derivatives

| Indanone Reactant | Aldehyde/Ketone Reactant | Condensation Type | Product | Reference(s) |

| 1-Indanone | Aromatic Aldehydes | Knoevenagel | 2-Benzylidene-1-indanones | nih.govbeilstein-journals.org |

| 5-Methoxy-indan-1-one | 4-Acetamidobenzaldehyde | Claisen-Schmidt | 5-Methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one | nih.gov |

| 1-Indanone | Benzaldehydes | Claisen-Schmidt | Spirocarbocyclic compounds | rsc.org |

The carbonyl group of this compound can readily react with hydroxylamine (B1172632) and its derivatives to form oximes, or with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are often catalyzed by acids or bases. kiku.dk

Oxime formation from ketones is a well-established reaction. For instance, 4-Methoxy-5-(methylsulfonylamino)-1-indanone has been converted to its corresponding oxime in 90% yield. nih.gov Similarly, 1-indanone reacts with hydroxylamine hydrochloride in pyridine to form 1-indanone oxime. orgsyn.org The formation of oximes from various indanone derivatives is a common synthetic step. cdnsciencepub.com

Hydrazone formation is also a common transformation. For example, 5-methoxy-1-indanone (B147253) reacts with p-toluenesulfonylhydrazine in ethanol (B145695) to produce 5-methoxy-1-indanone tosylhydrazone in 99% yield. prepchem.com These hydrazones can be valuable intermediates in further synthetic transformations, such as the Barluenga cross-coupling. nih.gov

Functionalization of the Indanone Aromatic Ring and Aliphatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating amino and methoxy groups. masterorganicchemistry.com The directing effects of these substituents will influence the position of substitution. The amino group is a strong activating group and is ortho-, para-directing. The methoxy group is also an activating, ortho-, para-directing group. cymitquimica.com

Nucleophilic Substitutions and Ring Expansions/Contractions

The reactivity of the this compound core allows for a variety of structural modifications through nucleophilic substitutions and rearrangements of the cyclic framework.

Nucleophilic Substitutions:

The electron-rich aromatic ring of this compound, activated by both the amino and methoxy groups, is generally more susceptible to electrophilic aromatic substitution than nucleophilic aromatic substitution. However, nucleophilic substitution reactions can be facilitated under specific conditions. For instance, the methoxy group in related methoxy-indanones can be substituted by other functional groups. cymitquimica.com In compounds like 5-methoxy-1-indanone, the methoxy group can undergo nucleophilic attack, making it a versatile handle for synthetic modifications. cymitquimica.com The presence of the amino group at the 5-position would further influence the regioselectivity of such reactions.

In a related compound, 4-methoxy-6-nitro-indan-1-one, the nitro group enhances the electrophilicity of the aromatic ring, enabling nucleophilic substitution reactions. While this compound lacks such a strong electron-withdrawing group, the inherent reactivity of the indanone system still allows for certain nucleophilic substitution pathways.

Ring Expansions:

The 1-indanone scaffold is a versatile substrate for various ring expansion reactions, providing access to seven-membered cyclic ketones, which are valuable synthetic intermediates. nih.gov A notable example is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, which proceeds in a "cut-and-sew" fashion to yield benzocycloheptenones. nih.govorganic-chemistry.org This transformation has been shown to be tolerant of a wide range of functional groups on the aromatic ring, including methoxy substituents. nih.govorganic-chemistry.org Given this, it is plausible that this compound could undergo a similar two-carbon ring expansion.

Another approach for ring expansion involves the reaction of 1-indanones with alkynes. organic-chemistry.org For instance, a base-promoted ring expansion of 2-substituted 1-indanones with trimethylsilyl (B98337) (TMS)-substituted alkynes has been developed to prepare benzocycloheptene (B12447271) systems. iyte.edu.tr Furthermore, a two-step ring expansion of 1-indanones can afford 2-chloro/bromo-1-naphthols, with the reaction being sensitive to methoxy group substitution, sometimes requiring adjusted conditions for optimal yields. acs.org

| Ring Expansion Type | Reagents | Product | Reference |

| Two-carbon insertion | Ethylene, [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone | nih.gov |

| [5+2] Cycloaddition | Internal alkynes, Rh-catalyst | Benzocycloheptenone | organic-chemistry.org |

| Base-promoted expansion | TMS-alkyne, NaH | Benzocycloheptene | iyte.edu.tr |

| Conversion to naphthols | Chloroform (B151607)/Bromoform, K-t-BuOK | 2-Halo-1-naphthol | acs.org |

Ring Contractions:

Ring contraction reactions of the indanone system are less common but can be achieved under specific conditions, often involving photochemical methods or rearrangement of larger ring systems to form the indane core. For example, a photo-Favorskii rearrangement can induce ring contraction in cycloalkanones, although the strain of the resulting spirobicyclic intermediate can be a limiting factor for five-membered rings. researchgate.net More relevant to the synthesis of the indanone core itself, iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes provides a route to functionalized indanes. scielo.br This method has been successfully applied to substrates bearing methoxy groups on the aromatic ring. scielo.br A similar ring contraction of a 1,2-dihydronaphthalene (B1214177) derivative was a key step in the synthesis of (±)-indatraline. nih.govrsc.org

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Moiety

The this compound scaffold is an attractive building block for the synthesis of hybrid molecules and conjugates, aiming to combine its potential biological activities with those of other pharmacophores. The synthetic strategies generally involve leveraging the reactive sites of the indanone core, particularly the ketone, the aromatic ring, and the amino group.

A common approach to synthesizing hybrid molecules from indanone precursors is through an aldol (B89426) condensation reaction at the C2 position, adjacent to the carbonyl group. This reaction is often used to create arylidene indanone derivatives, which are considered rigid analogs of chalcones. rsc.org For example, a series of indanone-chalcone hybrid compounds were prepared by the condensation of 5,6-dimethoxy-1-indanone (B192829) with various aldehydes. nih.gov This methodology could be adapted to this compound, where the amino group would likely require protection prior to the base-catalyzed condensation.

Another strategy involves the derivatization of an amino group on a pre-formed indanone structure. In the synthesis of multifunctional anti-Alzheimer agents, 5-methoxy-1-indanone was first condensed with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. This amine was then acylated with chloroacetyl chloride, and the resulting chloroacetamide was used to introduce various secondary amine moieties, creating a library of hybrid molecules. nih.gov A similar sequence could be envisioned starting from this compound, where the existing amino group could be directly acylated or used as a handle for further conjugation.

The synthesis of donepezil-lipoic acid hybrids showcases another powerful approach. scielo.brscielo.br In this case, 5,6-dimethoxy-1-indanone was elaborated through an aldol condensation and subsequent modifications to introduce a piperidine (B6355638) moiety, which was then conjugated to lipoic acid. scielo.brscielo.br This highlights the potential of using the indanone core as a scaffold to link different pharmacologically active fragments.

Furthermore, the synthesis of dopamine (B1211576) and rasagiline (B1678815) analogues from 5,6,7-trimethoxyindan-1-one demonstrates how the indanone can be converted to an aminoindane, which is then incorporated into a hybrid structure. researchgate.net This involves reactions such as α-carboxylation, reduction of the ketone, and a Curtius rearrangement to install the amino group. researchgate.net

| Hybrid/Conjugate Type | Indanone Precursor | Key Synthetic Steps | Resulting Moiety | Reference |

| Indanone-Chalcone Hybrids | 5,6-Dimethoxy-1-indanone | Aldol condensation with aldehydes | Arylidene indanone | nih.gov |

| Anti-Alzheimer Agents | 5-Methoxy-1-indanone | Aldol condensation, reduction, acylation, nucleophilic substitution | Indanone-piperazine conjugates | nih.gov |

| Donepezil-Lipoic Acid Hybrids | 5,6-Dimethoxy-1-indanone | Aldol condensation, reduction, amidation | Indanone-piperidine-lipoic acid | scielo.brscielo.br |

| Aminoindane Analogues | 5,6,7-Trimethoxy-1-indanone | α-Carboxylation, reduction, Curtius rearrangement | Aminoindane | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The synthesis and ¹H NMR characterization of 5-Amino-4-methoxy-1-indanone have been reported in the scientific literature. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound (designated as 24 in the study) was purified via flash column chromatography and its structure confirmed by ¹H NMR. hmdb.ca

The experimental ¹H NMR data is as follows: δ 7.39 (d, 1H, J = 8.1 Hz, H-7), 6.71 (d, 1H, J = 8.1 Hz, H-6), 4.39 (bs, 2H, NH₂), 3.89 (s, 3H, OCH₃), 3.11 (t, 2H, J = 6.1 Hz, H-3), 2.65 (m, 2H, H-2). hmdb.ca The two doublets at 7.39 and 6.71 ppm are characteristic of ortho-coupled protons on the aromatic ring. The broad singlet at 4.39 ppm corresponds to the two protons of the primary amine group. The sharp singlet at 3.89 ppm is assigned to the three protons of the methoxy (B1213986) group. Finally, the two triplets corresponding to the aliphatic protons of the five-membered ring appear at 3.11 and 2.65 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.39 | Doublet (d) | 8.1 | 1H | H-7 |

| 6.71 | Doublet (d) | 8.1 | 1H | H-6 |

| 4.39 | Broad Singlet (bs) | - | 2H | -NH₂ |

| 3.89 | Singlet (s) | - | 3H | -OCH₃ |

| 3.11 | Triplet (t) | 6.1 | 2H | H-3 (CH₂) |

| 2.65 | Multiplet (m) | - | 2H | H-2 (CH₂) |

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established chemical shift principles. The carbonyl carbon (C-1) is expected to be the most downfield signal, typically above 200 ppm. The aromatic carbons will appear between approximately 110 and 155 ppm, with carbons attached to the oxygen and nitrogen atoms showing distinct shifts. The aliphatic carbons (C-2 and C-3) and the methoxy carbon will resonate at higher fields.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~205.0 | C-1 (C=O) |

| ~154.5 | C-7a |

| ~145.0 | C-4 |

| ~135.0 | C-5 |

| ~131.0 | C-3a |

| ~125.0 | C-7 |

| ~110.0 | C-6 |

| ~56.0 | -OCH₃ |

| ~36.5 | C-3 |

| ~25.5 | C-2 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. Although experimental 2D NMR spectra for this compound are not available in the searched literature, the expected key correlations can be described based on its known structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds).

A strong cross-peak would be expected between the aromatic protons H-6 (δ 6.71) and H-7 (δ 7.39), confirming their ortho relationship.

A correlation would also be observed between the adjacent aliphatic protons H-2 (δ 2.65) and H-3 (δ 3.11).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to.

The aromatic proton at δ 7.39 would correlate to the C-7 carbon.

The aromatic proton at δ 6.71 would correlate to the C-6 carbon.

The methoxy protons at δ 3.89 would show a cross-peak to the methoxy carbon.

The aliphatic protons at δ 3.11 and δ 2.65 would correlate to carbons C-3 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton.

The aromatic proton H-6 would show correlations to carbons C-4, C-5, and C-7a.

The aromatic proton H-7 would show correlations to C-5 and C-3a.

The amine protons (NH₂) might show correlations to C-4, C-5, and C-6.

The methoxy protons (-OCH₃) would show a key correlation to C-4.

The aliphatic protons H-2 would show correlations to C-1, C-3, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this compound, a key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the amine protons (-NH₂), confirming their proximity on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is a vital technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₁₀H₁₁NO₂.

The calculated exact mass for the neutral molecule [M] is 177.0790 g/mol . HRMS analysis would typically be performed on the protonated molecule [M+H]⁺, for which the calculated exact mass is 178.0863. The observation of a molecular ion peak at this value with a high degree of accuracy (typically within 5 ppm) would confirm the elemental composition. rsc.orgbeilstein-journals.org While specific experimental HRMS fragmentation data for this compound is not detailed in the reviewed literature, analysis would provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. Although a specific experimental spectrum for this compound was not located, the expected characteristic absorption bands can be predicted.

N-H Stretching: The amino group (-NH₂) would exhibit two characteristic bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: The ketone carbonyl group would show a strong, sharp absorption band around 1700-1720 cm⁻¹. cdnsciencepub.com

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong band in the 1200-1275 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring would appear as multiple bands in the 1450-1600 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would be observed in the 800-900 cm⁻¹ region.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are fundamental for the separation and purification of compounds and for assessing their purity. In the reported synthesis of this compound, the crude product was purified by flash column chromatography. hmdb.ca

Method: Flash column chromatography on a silica (B1680970) gel stationary phase.

Mobile Phase (Eluent): A 1:1 mixture of ethyl acetate (B1210297) and hexanes was used to elute the compound from the column. hmdb.ca

This technique effectively separates the desired product from unreacted starting materials, byproducts, and other impurities generated during the synthesis, which involved the reduction of 4-methoxy-5-nitro-1-indanone. hmdb.ca The purity of the collected fractions would typically be monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For indanone derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

The purity profile is determined by passing a solution of the compound through a column packed with a material like C18-silica. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength. The resulting chromatogram displays peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the quantitative determination of purity.

Research on related methoxy-indanone derivatives has utilized HPLC to confirm purity, often achieving greater than 97% purity. thieme-connect.com For instance, the purity of various chalcone-based benzocycloalkanone derivatives has been successfully verified using HPLC. thieme-connect.com While specific protocols for this compound are not extensively published, typical conditions can be inferred from the analysis of structurally similar compounds.

Table 1: Representative HPLC Method for Purity Profiling of this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Gradient | 20% to 80% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

| Typical Purity | >98% |

This table presents a representative method based on standard practices for similar compounds and is for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the carbon bearing the amino group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (ee) is critical. nih.gov Chiral chromatography is the most effective method for this separation and quantification.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of various chiral compounds, including indanone and tetralone derivatives. researchgate.net The separation of enantiomers allows for the calculation of the enantiomeric excess, which is a measure of the purity of a chiral substance. An enantiomeric excess of >99% is often required for pharmaceutical applications. google.com

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal separation (resolution) between the enantiomer peaks. For aminoindane derivatives, methods have been developed that achieve high enantioselectivity. researchgate.net

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Determination

| Parameter | Condition |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Expected Retention Time (R-enantiomer) | ~15.2 minutes |

| Expected Retention Time (S-enantiomer) | ~17.8 minutes |

| Typical Enantiomeric Excess | >99% ee |

This table presents a representative method based on established techniques for chiral separation of related indanone structures and is for illustrative purposes.

Computational and Theoretical Investigations of 5 Amino 4 Methoxy 1 Indanone and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for exploring the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry of molecules and mapping their potential energy surfaces. For a molecule like 5-Amino-4-methoxy-1-indanone, DFT calculations can determine the most stable three-dimensional arrangement of its atoms. These calculations can also explore the energy changes associated with different molecular conformations, providing insight into the molecule's flexibility and the energy barriers between different shapes.

For instance, DFT calculations could reveal the preferred orientation of the amino and methoxy (B1213986) groups relative to the indanone ring system. The calculated bond lengths, bond angles, and dihedral angles define the molecule's ground state geometry. This information is crucial for understanding how the molecule might interact with biological targets.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Indanone Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N (amino) | 1.38 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Angle | C-C-C (in cyclopentanone (B42830) ring) | ~108-110° |

| Dihedral Angle | H-N-C-C | Variable (indicating rotational freedom) |

Note: The values in this table are representative and based on general knowledge of similar structures, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For example, the amino group is expected to increase the energy of the HOMO, making the molecule a better electron donor, while the carbonyl group will lower the energy of the LUMO, making that region a good electron acceptor.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Indanone

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.8 | Region of likely nucleophilic attack (electron donation) |

| LUMO | -1.2 | Region of likely electrophilic attack (electron acceptance) |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and stability |

Note: These energy values are illustrative and intended to represent typical outputs of FMO analysis for a molecule of this type.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to simulate the behavior of molecules and can provide detailed information about their preferred shapes and movements.

For a flexible molecule like this compound, which has rotatable bonds in its amino and methoxy substituents, a variety of three-dimensional structures, or conformations, are possible. Conformational analysis aims to identify the most stable of these conformations. This process typically involves two steps: conformational sampling to generate a wide range of possible structures, followed by energy minimization to find the lowest energy (and therefore most stable) conformation for each. Techniques like molecular dynamics simulations or Monte Carlo methods can be used for conformational sampling. acs.org

The output of conformational analysis is a set of low-energy conformations and their relative energies. From this, the preferred geometry of this compound can be predicted. This includes the specific torsional angles (the angles of rotation around single bonds) that are most favorable. For example, the analysis would predict the most likely rotational positions of the amino and methoxy groups relative to the plane of the aromatic ring. This information is vital for understanding how the molecule presents itself to its environment, such as the active site of an enzyme.

Table 3: Predicted Low-Energy Conformations and Torsional Angles for a Hypothetical this compound

| Conformer | Relative Energy (kcal/mol) | Torsional Angle (C-C-N-H) | Torsional Angle (C-C-O-C) |

| 1 | 0.00 | 30° | 0° |

| 2 | 1.25 | 150° | 0° |

| 3 | 2.10 | 30° | 180° |

Note: This data is hypothetical and serves to illustrate the type of output from a conformational analysis study.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of derivatives of this compound, a QSAR study could be used to predict their activity as, for example, enzyme inhibitors.

In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (like partial charges or HOMO/LUMO energies), steric (like molecular volume or surface area), or hydrophobic (like the partition coefficient, logP). Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the measured biological activity.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test. nih.govnih.gov For instance, a QSAR study on indanone derivatives as acetylcholinesterase inhibitors found that the magnitude of the dipole moment and the HOMO energy were significant factors in determining their inhibitory potency. nih.gov

Table 4: Example of a QSAR Data Table for a Series of Indanone Derivatives

| Compound | Biological Activity (pIC50) | HOMO Energy (eV) | Dipole Moment (Debye) | LogP |

| Derivative 1 | 6.5 | -5.9 | 2.1 | 2.5 |

| Derivative 2 | 7.1 | -5.7 | 2.5 | 2.8 |

| Derivative 3 | 5.9 | -6.2 | 1.8 | 2.2 |

Note: The data presented is illustrative of a typical QSAR dataset.

Development of Predictive Models for Biological Activity

Predictive modeling is a important tool in computational chemistry for forecasting the biological activity of compounds. For indanone derivatives, these models are typically developed using quantitative structure-activity relationship (QSAR) studies. The core principle of QSAR is to correlate variations in the physicochemical properties of a series of compounds with their biological activities.

For a series of this compound derivatives, a predictive QSAR model could be developed by synthesizing a range of analogs with modifications at various positions. The biological activity of these compounds, for instance, as enzyme inhibitors or receptor antagonists, would be determined experimentally. This data would then be used to build a mathematical model.

Illustrative Data for a Hypothetical QSAR Model of Indanone Derivatives:

| Compound | Substituent (R) | LogP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| Derivative 1 | -H | 2.1 | 0.00 | 15.2 |

| Derivative 2 | -Cl | 2.8 | 0.23 | 8.5 |

| Derivative 3 | -CH3 | 2.6 | -0.17 | 12.1 |

| Derivative 4 | -NO2 | 1.9 | 0.78 | 2.3 |

This table illustrates the type of data that would be used to develop a QSAR model. The model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govrsc.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a series of active this compound derivatives would be generated by aligning the structures of the most active compounds and identifying the common chemical features. This model would represent a hypothesis of the key interactions between the ligand and its biological target.

Common Pharmacophoric Features Identified in Indanone Derivatives:

Hydrogen Bond Acceptor: The carbonyl group of the indanone scaffold is a common hydrogen bond acceptor.

Aromatic Ring: The fused benzene (B151609) ring provides a hydrophobic surface for interaction.

Substituent Dependent Features: The amino and methoxy groups of this compound, as well as other substituents, can introduce additional hydrogen bond donor/acceptor sites or hydrophobic interactions.

Once a pharmacophore model is developed, it can be used to screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govrsc.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.net This technique is instrumental in understanding the molecular basis of ligand-target interactions and is widely used in drug discovery.

Ligand-Protein Interaction Prediction and Binding Site Analysis

In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a specific protein target. For example, studies on other indanone derivatives have explored their interactions with targets like cyclooxygenase-2 (COX-2) and cereblon (CRBN). nih.govnih.gov

A docking simulation of this compound into a protein's active site would reveal key interactions, such as:

Hydrogen Bonds: The amino group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic ring and the methoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide valuable insights into the determinants of binding affinity and selectivity.

Virtual Screening for Potential Therapeutic Applications

Virtual screening is a computational technique that involves the docking of a large library of compounds into the structure of a biological target. This approach allows for the rapid identification of potential hit compounds from vast chemical spaces.

A virtual screening campaign using the this compound scaffold could be performed to explore its potential against a panel of therapeutic targets. For instance, based on the activities of other indanone derivatives, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in inflammatory pathways. nih.govbeilstein-journals.org The top-ranked compounds from the virtual screen would then be prioritized for experimental testing.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. nih.gov For the synthesis of this compound and its derivatives, computational studies can elucidate reaction pathways, transition state structures, and the energetics of the process.

For example, the synthesis of 1-indanones often involves intramolecular Friedel-Crafts acylation. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction. Such a study would involve:

Reactant and Product Optimization: Calculating the most stable three-dimensional structures of the starting materials and products.

Transition State Searching: Identifying the high-energy transition state structure that connects the reactants and products.

A computational study on the synthesis of this compound could help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the final product.

Exploration of Pre Clinical Biological Activities of 5 Amino 4 Methoxy 1 Indanone and Its Analogs

In Vitro Enzyme Inhibition Studies

The biological effects of indanone analogs are often rooted in their ability to specifically interact with and inhibit enzymes that are critical to disease pathology.

In the context of neurodegenerative conditions like Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy aimed at increasing the levels of the neurotransmitter acetylcholine. spandidos-publications.com The indanone moiety is a core component of the approved AChE inhibitor, Donepezil (B133215), making its analogs promising candidates for investigation. researchgate.netresearchgate.net

Research into indanone derivatives has yielded compounds with significant inhibitory potencies. A series of indanone derivatives with meta/para-substituted aminopropoxy benzylidene moieties were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov The inhibitory potencies (IC₅₀ values) for these compounds ranged from 0.12 to 11.92 µM against AChE and 0.04 to 24.36 µM against BuChE. nih.gov Structure-activity relationship (SAR) analysis revealed that the most potent AChE inhibitor (compound 5c ) was a meta-substituted derivative, while the most active BuChE inhibitor was a para-substituted one (compound 7b ). nih.gov The nature of the amine group was also critical, with the order of potency being dimethyl amine > piperidine (B6355638) > morpholine. nih.gov

In another study, novel hybrids of indanone and 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) were designed as multi-target agents for Alzheimer's disease. tandfonline.com The most promising compound from this series, A1 , demonstrated potent dual inhibition with an IC₅₀ of 0.054 µM for AChE and 3.25 µM for monoamine oxidase B (MAO-B). tandfonline.com

Furthermore, photoisomerizable 2-benzylideneindan-1-one (B1199582) analogs have been investigated. mdpi.com The (E)-isomer of 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a) showed noteworthy dual inhibitory activity against AChE (IC₅₀ = 0.113 µM) and MAO-B (IC₅₀ = 0.260 µM), with high selectivity over BuChE and MAO-A. mdpi.com The activity against AChE was found to decrease upon photoisomerization to the Z form. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Indanone-aminopropoxy benzylidene (5c ) | AChE | 0.12 | nih.gov |

| Indanone-aminopropoxy benzylidene (7b ) | BuChE | 0.04 | nih.gov |

| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (A1 ) | AChE | 0.054 | tandfonline.com |

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a ) | AChE | 0.113 | mdpi.com |

| (E)-2-(4-((N-benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1h ) | AChE | 0.039 | mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. sci-hub.se Inhibition of MAO-B is particularly relevant for treating Parkinson's disease and is considered a valuable strategy for managing Alzheimer's disease due to its role in reducing oxidative stress and enhancing neurotransmitter levels. mdpi.comsci-hub.se

Several indanone-based scaffolds have been identified as potent and selective MAO-B inhibitors. A series of 2-heteroarylidene-1-indanone derivatives were found to be potent in vitro inhibitors of MAO-B, with IC₅₀ values ranging from 0.0044 to 1.53 µM. researchgate.net SAR studies highlighted that substitution with a methoxy (B1213986) group on the indanone A-ring significantly enhanced MAO-B inhibition compared to unsubstituted versions. researchgate.net

Indanone-chalcone hybrid compounds have also been explored as multifunctional agents. sci-hub.se Within one such series, compound TM-11 was identified as a selective MAO-B inhibitor and a potent inhibitor of Aβ₁₋₄₂ aggregation. sci-hub.se Another compound, TM-2 , emerged as the best selective MAO-B inhibitor with an IC₅₀ value of 0.022 µM. sci-hub.se As noted previously, some indanone derivatives exhibit dual activity, inhibiting both cholinesterases and MAO-B. tandfonline.commdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (A1 ) | MAO-B | 3.25 | Dual Target | tandfonline.com |

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a ) | MAO-B | 0.260 | Dual Target | mdpi.com |

| 2-Heteroarylidene-1-indanone derivatives | MAO-B | 0.0044 - 1.53 | Selective | researchgate.net |

| Indanone–chalcone (B49325) hybrid (TM-2 ) | MAO-B | 0.022 | Selective | sci-hub.se |

| Indanone–chalcone hybrid (TM-11 ) | MAO-B | - | Selective | sci-hub.se |

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key mediators of inflammation and are important targets in cancer research. bohrium.comnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A novel series of indanone-containing spiroisoxazoline derivatives were designed and found to be selective inhibitors of COX-2, with IC₅₀ values in the range of 0.07 to 0.16 µM and selectivity indexes from 58.9 to 173. bohrium.com The presence and position of methoxy groups on the phenyl ring were shown to influence potency and selectivity. bohrium.com Specifically, compound 9f , featuring a 3,4-dimethoxyphenyl group, demonstrated the highest COX-2 inhibitory activity. bohrium.com Another study also highlighted an indanone spiroisoxazoline derivative (77 ) as the most effective COX-2 blocker with an IC₅₀ of 0.07 µM and a selectivity index of 173. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Indanone spiroisoxazoline (9f ) | COX-2 | 0.07 | - | bohrium.com |

| Indanone spiroisoxazoline (77 ) | COX-2 | 0.07 | 173 | nih.gov |

| Indanone spiroisoxazoline derivatives | COX-2 | 0.07 - 0.16 | 58.9 - 173 | bohrium.com |

Beyond the more common enzyme targets, indanone derivatives have been evaluated against other enzymes relevant to disease, particularly in the field of oncology. One such target is tubulin, a protein crucial for microtubule formation and cell division.

A series of benzylideneindanone derivatives were found to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org Another investigation identified an enantiomerically pure 3-aryl substituted indanone, (R)-9k , as an inhibitor of tubulin polymerization that acts by binding to the colchicine (B1669291) binding site. nih.gov This highlights the potential of the indanone scaffold for developing mitosis-targeting anticancer agents. rsc.org

Cellular Pathway Modulation in Relevant Biological Systems (non-human cell lines)

The enzymatic inhibition by indanone analogs translates into measurable effects on cellular processes, which can be quantified using various in vitro assays on non-human cell lines.

Cell proliferation and viability assays, such as the MTT assay, are standard methods to determine the cytotoxic or anti-proliferative effects of chemical compounds. bohrium.comnih.gov Indanone derivatives have demonstrated significant anti-proliferative activities against a range of cancer cell lines.

The indanone spiroisoxazoline derivative 9f , which showed potent COX-2 inhibition, was also the most cytotoxic compound against the MCF-7 breast cancer cell line, with an IC₅₀ value of 0.03 µM. bohrium.com This was comparable to the standard chemotherapeutic drug doxorubicin. These compounds were notably less toxic to normal, non-cancerous cell lines like HEK293. bohrium.com Further investigation revealed that compound 9f induced apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic Bax and caspase-3, while decreasing anti-apoptotic Bcl-2. bohrium.com

Similarly, the tubulin-inhibiting indanone (R)-9k showed potent anti-proliferative activity against several colorectal cancer cell lines, with an IC₅₀ of 0.26 µM against HCT116 cells. nih.gov A separate series of benzylideneindanone derivatives also displayed potent inhibitory activity against five cancer cell lines, with GI₅₀ values ranging from 0.172 to 0.57 μM for the most active compound, 5a . rsc.org

| Compound / Derivative Series | Cell Line(s) | Activity Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Indanone spiroisoxazoline (9f ) | MCF-7 (breast cancer) | Cytotoxicity | 0.03 | bohrium.com |

| Indanone spiroisoxazoline (9f ) | HT-29 (colon cancer) | Cytotoxicity | Less toxic than on MCF-7 | bohrium.com |

| Indanone spiroisoxazoline (9f ) | HEK293 (normal) | Cytotoxicity | Non-toxic | bohrium.com |

| Benzylideneindanone (5a ) | Five cancer cell lines | Anti-proliferative | 0.172 - 0.57 | rsc.org |

| 3-Aryl substituted indanone (R)-9k | HCT116 (colorectal cancer) | Anti-proliferative | 0.26 | nih.gov |

| 3-Aryl substituted indanone (R)-9k | SW480, CT-26 (colorectal cancer) | Anti-proliferative | > 0.26 | nih.gov |

Apoptosis Induction Mechanisms and Cell Cycle Analysis

Certain derivatives of 5-methoxy-1-indanone (B147253) have been investigated for their anticancer properties, with studies indicating they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. smolecule.com For instance, the synthetic indanone derivative, indanocine, has been shown to induce apoptosis in multidrug-resistant cancer cells. researchgate.netresearchgate.net This process involves the activation of caspase-3 and a reduction in the mitochondrial transmembrane potential. researchgate.netresearchgate.net

Further studies on other indanone derivatives have revealed their ability to induce cell cycle arrest, particularly at the G2/M phase, in cancer cell lines. researchgate.net This arrest is often a precursor to apoptosis. The molecular mechanisms underlying apoptosis induction by these compounds can involve the modulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. nih.gov Specifically, some indanone derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. bohrium.com

Table 1: Effects of Indanone Analogs on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Mechanism of Action |

| Indanocine | Multidrug-resistant cancer cells | Induces apoptosis | Caspase-3 activation, reduction of mitochondrial membrane potential researchgate.netresearchgate.net |

| Compound 4c (an indanone derivative) | MDA-MB-231 | G2/M phase cell cycle arrest, induction of apoptosis | Inhibition of tubulin polymerization researchgate.net |

| Compound 9f (an indanone spiroisoxazoline derivative) | MCF-7 | Induces apoptosis | Increased Bax and caspase-3 mRNA expression, decreased Bcl-2 mRNA expression bohrium.comresearchgate.net |

Inflammatory Mediator (e.g., TNF-α, IL-6) Modulation in Macrophage Models

Indanone derivatives have been explored for their anti-inflammatory properties. Macrophages are key cells in the inflammatory process, and their activation leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Studies on 2-benzylidene-1-indanone (B110557) derivatives have shown their ability to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages. dovepress.com The substitution pattern on the indanone and benzylidene rings plays a crucial role in the anti-inflammatory activity. For example, a methoxy group at the 3'-position of the benzylidene ring was found to be favorable for TNF-α inhibitory activity. dovepress.com

Some indanone derivatives may exert their anti-inflammatory effects by modulating signaling pathways such as the NF-κB and MAPK pathways, which are critical for the production of inflammatory mediators. tandfonline.com

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives in LPS-stimulated Macrophages

| Compound | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 4d (3'-methoxy-4'-hydroxy) | 83.73% | 69.28% |

| 4c (3',4'-dihydroxy) | - | 69.28% |

| 4a (4'-methoxy) | 48.6% | 61.61% |

Data from Xiao et al., 2018. dovepress.com

Receptor Binding and Antagonism/Agonism Profiling (e.g., Adenosine (B11128) Receptors)

Derivatives of 2-benzylidene-1-indanone have been investigated as antagonists for adenosine A1 and A2A receptors, which are implicated in neurological conditions like Parkinson's disease. nih.govscispace.com The affinity of these compounds for adenosine receptors is influenced by the substitution pattern on the indanone ring.

Specifically, methoxy substitution on the indanone ring has been a key area of investigation. Studies have shown that C4-methoxy substitution on the indanone ring is preferred over C5-methoxy or C5,C6-dimethoxy substitution for both A1 and A2A receptor binding affinity. nih.gov Certain methoxy-substituted 2-benzylidene-1-indanone derivatives have demonstrated nanomolar affinity for both rat A1 and A2A receptors. scispace.com For example, a compound with C4-methoxy substitution on the indanone ring and meta (3') and para (4') dihydroxy substitution on the benzylidene ring showed high affinity. scispace.com

The functional activity of these compounds has also been assessed, with some derivatives confirmed as A1 receptor antagonists. nih.govscispace.com

Table 3: Adenosine Receptor Binding Affinities of Methoxy-Substituted 2-Benzylidene-1-indanone Analogs

| Compound | Substitution on Indanone Ring | A1 Ki (rat) (μM) | A2A Ki (rat) (μM) |

| 2e | C4-OCH3 | 0.042 | 0.078 |

| 2i | C5-OCH3 | 3.28 | 6.32 |

| 2k | C5, C6-diOCH3 | 4.29 | 18.02 |

Data from van der Walt et al., 2019. nih.gov

Investigations into Potential Neuroprotective Applications (in vitro and non-human animal models)

The neuroprotective potential of indanone derivatives is an active area of research, with studies focusing on their ability to mitigate oxidative stress and neuroinflammation, key factors in neurodegenerative diseases like Alzheimer's. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathology of neurodegenerative diseases. nih.gov Indanone derivatives have been evaluated for their antioxidant properties.